2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid
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Overview
Description
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method is the reaction of 2-aminothiazole with 3-bromo-2-oxopropanoic acid under mild heating conditions . Another approach involves the use of γ-bromodipnones, which react with 2-aminothiazoles to form the desired compound .
Industrial Production Methods: In industrial settings, a continuous flow system can be employed for the synthesis of this compound. This method involves a three-reactor multistage system where intermediate compounds are not isolated. The reaction of aminothiazole with 3-bromo-2-oxopropanoic acid in the first reactor produces the target compound, which is then combined with a dehydrating system .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Substitution reactions, particularly with halogens, can modify the functional groups on the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .
Scientific Research Applications
2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to DNA and proteins, affecting their function.
Pathways Involved: It can inhibit enzymes involved in cell division and DNA replication, leading to cell death in cancer cells.
Comparison with Similar Compounds
- 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 3,6-Dimethylimidazo[2,1-b]thiazole-5-carbaldehyde
- 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-5-carbaldehyde
Uniqueness: 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique chemical reactivity and biological activity compared to its analogs .
This comprehensive overview highlights the significance of 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid in various scientific domains. Its unique structure and diverse reactivity make it a valuable compound for ongoing research and industrial applications.
Biological Activity
2,3-Dihydroimidazo[2,1-b]thiazole-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fused imidazole and thiazole ring system with a carboxylic acid functional group, which significantly influences its reactivity and biological properties. The general structure can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines. For instance:
- Lung Cancer : A study demonstrated that certain derivatives of this compound showed an IC50 value of 0.92 µM against A549 human lung cancer cells, outperforming doxorubicin (IC50 = 1.778 µM) in terms of cytotoxicity . The mechanism involves inhibition of tubulin polymerization, leading to G2/M cell cycle arrest.
- Melanoma : Another derivative displayed submicromolar IC50 values against melanoma cell lines, indicating high efficacy and selectivity for tumor cells over normal cells .
Antimicrobial Activity
The compound also exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Recent studies suggest potential neuroprotective effects related to Alzheimer’s disease. Compounds derived from the imidazo[2,1-b]thiazole scaffold have shown promising results in inhibiting acetylcholinesterase (AChE) with IC50 values lower than established drugs like galantamine .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : It binds to DNA and proteins, disrupting their functions and leading to apoptosis in cancer cells.
- Microtubule Disruption : By affecting tubulin dynamics, it causes cell cycle arrest and subsequent cell death in rapidly dividing cells .
Structure-Activity Relationship (SAR)
The effectiveness of this compound varies with structural modifications. Key findings include:
- Substituent Effects : The presence of electron-donating groups on the benzene ring enhances cytotoxicity. Conversely, bulky substituents may reduce activity due to steric hindrance.
- Positioning of Functional Groups : The position of substituents on the thiazole ring significantly influences the compound's biological activity and selectivity towards cancer cells .
Comparative Analysis with Related Compounds
Compound Name | Biological Activity | IC50 Value | Notes |
---|---|---|---|
This compound | Anticancer (Lung) | 0.92 µM | Effective against A549 cells |
6-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole-5-carbaldehyde | Anticancer (Melanoma) | Submicromolar | High selectivity for melanoma |
Pyrimidinyl substituted imidazo derivatives | Anticancer (Various) | Varies | RAF kinase inhibitors |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Lung Cancer Study : A series of derivatives were synthesized and tested for anticancer activity on lung cancer cell lines. Results indicated significant cytotoxicity correlated with specific structural modifications .
- Neuroprotection Research : Investigations into the neuroprotective effects revealed that certain derivatives could inhibit AChE effectively, suggesting potential applications in treating neurodegenerative diseases like Alzheimer’s .
Properties
IUPAC Name |
2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c9-5(10)4-3-8-1-2-11-6(8)7-4/h3H,1-2H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWWRDRRCANUPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598268 |
Source
|
Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193538-14-6 |
Source
|
Record name | 2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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